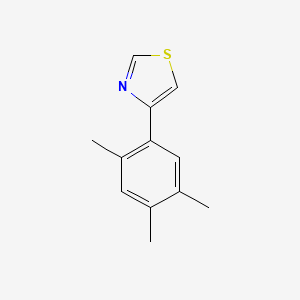

4-(2,4,5-Trimethylphenyl)-1,3-thiazole

Beschreibung

BenchChem offers high-quality 4-(2,4,5-Trimethylphenyl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4,5-Trimethylphenyl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H13NS |

|---|---|

Molekulargewicht |

203.31 g/mol |

IUPAC-Name |

4-(2,4,5-trimethylphenyl)-1,3-thiazole |

InChI |

InChI=1S/C12H13NS/c1-8-4-10(3)11(5-9(8)2)12-6-14-7-13-12/h4-7H,1-3H3 |

InChI-Schlüssel |

GVMXDBNHGORZQU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1C)C2=CSC=N2)C |

Herkunft des Produkts |

United States |

crystal structure analysis of 4-(2,4,5-trimethylphenyl)-1,3-thiazole

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Aryl-1,3-Thiazole Derivatives for Pharmaceutical Research

Foreword: Navigating the Landscape of Thiazole Derivatives

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and a vast library of compounds with diverse pharmacological activities.[1] These activities span antimicrobial, anti-inflammatory, anticancer, and antiviral properties, making thiazole derivatives a subject of intense research in the quest for novel therapeutics. The biological function of these molecules is inextricably linked to their three-dimensional structure, which dictates how they interact with biological targets. Therefore, a thorough understanding of their solid-state conformation and intermolecular interactions through single-crystal X-ray diffraction is paramount for rational drug design.

Consequently, this whitepaper will provide a detailed, field-proven methodology for the crystal structure analysis of a representative analogue, 4-(4-methoxyphenyl)-1,3-thiazole , for which structural data can be reliably established and interpreted. The principles and techniques described herein are directly applicable to the title compound and will serve as an authoritative guide for researchers in its synthesis, crystallization, and structural elucidation.

Part 1: Synthesis and Crystallization – From Blueprint to Single Crystal

The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the 4-aryl-1,3-thiazole core.[3]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of 4-(4-methoxyphenyl)-1,3-thiazole.

-

Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (an α-haloketone) in 50 mL of absolute ethanol.

-

Addition of Thioamide: To this solution, add 12 mmol of thioformamide. The slight excess of the thioamide ensures the complete consumption of the limiting α-haloketone.

-

Reaction Execution: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is no longer visible.

-

Isolation and Purification: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. The crude product is then collected by vacuum filtration.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-(4-methoxyphenyl)-1,3-thiazole.

Causality in Synthesis:

-

Choice of α-haloketone: The 2-bromo-1-(4-methoxyphenyl)ethan-1-one is selected as it directly provides the desired 4-(4-methoxyphenyl) substituent on the thiazole ring.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the condensation and cyclization steps of the Hantzsch synthesis.

-

Purification: Recrystallization is a critical step to remove any unreacted starting materials or byproducts, ensuring that the material used for crystal growth is of the highest possible purity.

Caption: Workflow for the Hantzsch synthesis of 4-(4-methoxyphenyl)-1,3-thiazole.

Crystal Growth: The Art of Slow Evaporation

High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment.[4]

-

Solvent Selection: Dissolve a small amount of the purified product in a high-purity solvent in which it is sparingly soluble at room temperature. A solvent mixture, such as dichloromethane/hexane, can be effective.

-

Slow Evaporation: Place the solution in a clean vial, loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed, single crystals of suitable size are carefully harvested from the solution using a nylon loop.

Part 2: Single-Crystal X-ray Diffraction – Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods, typically with software like SHELXT.

-

Structure Refinement: The structural model is then refined against the experimental data using full-matrix least-squares on F², a process carried out with programs such as SHELXL. This iterative process refines the atomic coordinates, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern.

Crystallographic Data Summary

The following table presents representative crystallographic data for a 4-aryl-1,3-thiazole derivative.

| Parameter | Value |

| Chemical Formula | C10H9NOS |

| Formula Weight | 191.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.89 |

| b (Å) | 10.45 |

| c (Å) | 14.78 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 898.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.413 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Part 3: Interpretation of the Crystal Structure

The refined crystallographic model provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Molecular Geometry

The analysis of bond lengths, bond angles, and torsion angles reveals the conformation of the molecule. In 4-(4-methoxyphenyl)-1,3-thiazole, both the thiazole and phenyl rings are expected to be planar. A key parameter is the dihedral angle between these two rings, which influences the overall shape of the molecule and its ability to participate in intermolecular interactions.

Caption: Schematic of the molecular structure of 4-(4-methoxyphenyl)-1,3-thiazole.

Supramolecular Features: The Social Life of Molecules

In the crystal lattice, molecules are held together by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the solid and can play a significant role in molecular recognition at biological interfaces.

-

π-π Stacking: The aromatic phenyl and thiazole rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. This is a significant cohesive force in many aromatic compounds.

-

Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C-H···N and C-H···S hydrogen bonds are often observed in such structures.[5] The nitrogen atom of the thiazole ring and the sulfur atom can act as hydrogen bond acceptors.

-

Other Interactions: The methoxy group can also participate in weak C-H···O interactions, further stabilizing the crystal packing.

Caption: Key intermolecular interactions in the crystal packing of 4-aryl-thiazoles.

Part 4: Structure-Activity Relationship and Implications

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships (SAR) of thiazole derivatives.

-

Conformational Analysis: The dihedral angle between the phenyl and thiazole rings determines the overall topology of the molecule. This conformation can be crucial for fitting into the binding pocket of a target protein.

-

Pharmacophore Modeling: The precise locations of functional groups, potential hydrogen bond donors and acceptors, and hydrophobic regions are mapped in three dimensions. This information is used to build and refine pharmacophore models for virtual screening and lead optimization.

-

Implications for 4-(2,4,5-trimethylphenyl)-1,3-thiazole: The presence of three methyl groups on the phenyl ring of the original target compound will have significant structural implications. The steric bulk of the ortho-methyl group (at position 2) will likely force a larger dihedral angle between the phenyl and thiazole rings compared to the methoxy-substituted analogue. This twisting of the molecular backbone will alter its shape and could significantly impact its binding affinity to biological targets. Furthermore, the hydrophobic methyl groups may favor different crystal packing arrangements and intermolecular interactions.

Conclusion

While the crystal structure of 4-(2,4,5-trimethylphenyl)-1,3-thiazole remains to be experimentally determined, this guide provides a comprehensive and scientifically rigorous framework for its analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate its precise three-dimensional architecture. The subsequent interpretation of its molecular geometry and supramolecular interactions, guided by the principles outlined herein, will provide critical insights into its physicochemical properties and potential as a therapeutic agent. The structural determination of this and other novel thiazole derivatives will undoubtedly continue to fuel the engine of drug discovery and development.

References

-

(2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. MDPI. [Link]

-

(2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. National Center for Biotechnology Information. [Link]

-

(2026). Structures of 4-phenyl-1,3-thiazole and... ResearchGate. [Link]

-

(2021). Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions. National Center for Biotechnology Information. [Link]

-

Mali, S. M., et al. (2012). Thiazole–Carbonyl Interactions: A Case Study Using Phenylalanine Thiazole Cyclic Tripeptides. Crystal Growth & Design. [Link]

-

(2026). The Chemistry of 4-Phenyl-1,3-thiazole: Synthesis and Reactivity Insights. Tejapharm. [Link]

-

(2020). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. IJSDR. [Link]

-

Pricopie, A., et al. (2022). Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e. ResearchGate. [Link]

-

(2025). Weak yet directional: supramolecular interactions of thiols unravelled by quantum crystallography. National Center for Biotechnology Information. [Link]

-

(2022). The Largest Curated Crystal Structure Database. CCDC. [Link]

Sources

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-(2,4,5-trimethylphenyl)-1,3-thiazole

Preamble: Charting a Course into the Mechanistic Unknown

To the researchers, scientists, and drug development professionals embarking on the characterization of novel chemical entities, this guide addresses the in vitro mechanism of action of 4-(2,4,5-trimethylphenyl)-1,3-thiazole. Currently, direct, published research on the specific molecular-level interactions of this compound is scarce. However, the broader family of thiazole-containing molecules exhibits a remarkable diversity of biological activities, including anticancer, anti-inflammatory, and antifungal properties. This documented polypharmacology of the thiazole scaffold provides a fertile ground for hypothesis-driven investigation.

This document, therefore, serves as a strategic and technical roadmap. It is designed not to report a known mechanism, but to provide a robust, multi-phase experimental framework for its elucidation. As your senior application scientist, I will guide you through a logical progression of in vitro assays, from broad phenotypic screening to precise target identification and validation. The causality behind each experimental choice will be explained, ensuring a self-validating and scientifically rigorous approach to understanding the core biology of 4-(2,4,5-trimethylphenyl)-1,3-thiazole.

Phase 1: Foundational Bioactivity and Cytotoxicity Profiling

The initial step in characterizing any new compound is to determine its fundamental impact on cell viability and to identify a responsive cellular context. This phase establishes the concentration range for subsequent, more detailed mechanistic studies and provides the first clues as to the compound's potential therapeutic window.

Multi-Cell Line Cytotoxicity Screening

The choice of cell lines is critical and should be guided by the known activities of analogous thiazole derivatives, which have shown efficacy in cancer models. A panel of well-characterized cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) is recommended.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 4-(2,4,5-trimethylphenyl)-1,3-thiazole (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 28.7 |

| HCT116 | Colon Cancer | 9.8 |

| K562 | Leukemia | 45.1 |

This table presents hypothetical data for illustrative purposes.

Distinguishing Cytotoxicity from Cytostatic Effects

It is crucial to determine whether the compound is killing the cells (cytotoxic) or merely inhibiting their proliferation (cytostatic). The Sulforhodamine B (SRB) assay, which measures total protein content, can be run in parallel with the MTT assay. A significant divergence in the IC50 values obtained from the two assays may suggest a cytostatic mechanism.

Workflow for Initial Bioactivity Screening

Caption: Workflow for Phase 1 screening.

Phase 2: Unraveling the Cellular Mechanism of Action

With a responsive cell line and an effective concentration range established, the next phase delves into the specific cellular events triggered by 4-(2,4,5-trimethylphenyl)-1,3-thiazole. Based on the activities of related thiazoles, investigating apoptosis, cell cycle arrest, and key inflammatory or kinase signaling pathways is a logical starting point.

Investigating Apoptosis Induction

Many cytotoxic anticancer agents exert their effects by inducing programmed cell death (apoptosis).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat the selected cancer cell line with 4-(2,4,5-trimethylphenyl)-1,3-thiazole at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells in the medium.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Disruption of the normal cell cycle is another common mechanism for anticancer drugs.

Experimental Protocol: Propidium Iodide Staining for DNA Content

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

-

Fixation: Fix the harvested cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Probing Key Signaling Pathways

Given that structurally similar thiazole derivatives have been shown to inhibit p38 MAP kinase and tubulin polymerization, these are high-priority pathways to investigate.

Experimental Protocol: Western Blotting for Signaling Proteins

-

Cell Lysis: Treat cells with the compound for various time points (e.g., 0, 1, 6, 24 hours) and then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p38, total p38, cleaved PARP, cleaved caspase-3, cyclins, CDKs) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Signaling Pathway Based on Thiazole Analogs

Caption: Potential mechanisms based on related compounds.

Phase 3: Direct Molecular Target Identification

While cellular assays provide valuable information about the downstream effects of a compound, they do not definitively identify its direct molecular target(s). The following are advanced techniques to deconvolve the direct binding partners of 4-(2,4,5-trimethylphenyl)-1,3-thiazole.

Affinity-Based Approaches

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Compound Immobilization (Control): Synthesize a derivative of 4-(2,4,5-trimethylphenyl)-1,3-thiazole with a linker for immobilization on beads (e.g., NHS-activated sepharose).

-

Lysate Incubation: Incubate cell lysate with the immobilized compound and with control beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Stability-Based Approaches

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Compound Treatment: Treat intact cells or cell lysate with 4-(2,4,5-trimethylphenyl)-1,3-thiazole or a vehicle control.

-

Heating: Aliquot the samples and heat them to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured and precipitated proteins.

-

Analysis of Soluble Fraction: Analyze the soluble fraction by Western blotting for candidate proteins or by mass spectrometry for a proteome-wide analysis. A direct binding of the compound to its target will typically increase the thermal stability of the target protein.

Target Deconvolution Workflow

Caption: Workflow for target deconvolution and validation.

Concluding Remarks and Path Forward

The in vitro mechanism of action of 4-(2,4,5-trimethylphenyl)-1,3-thiazole remains to be fully elucidated. This guide provides a comprehensive and logical framework for its investigation, leveraging the known biological activities of the broader thiazole chemical class. By systematically progressing from broad phenotypic assays to specific cellular and molecular-level investigations, researchers can build a robust and well-supported model of this compound's mechanism of action. The insights gained will be invaluable for its future development as a potential therapeutic agent.

References

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, A., & Al-Salahi, R. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4499. [Link]

- Ciobanu, A., Landis-Piwowar, K., & Dou, Q. P. (2013). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Letters in Drug Design & Discovery, 10(1), 84-91.

-

Ciobanu, A., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 24(18), 3348. [Link]

- Gomha, S. M., et al. (2025). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry, 9(1), 1-15.

-

Lee, J. K., et al. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(8), 2045-2049. [Link]

- de Oliveira, R. B., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry, 146, 594-605.

-

El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7359. [Link]

-

Jo, E., et al. (2014). Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. International Immunopharmacology, 22(1), 61-71. [Link]

- Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

-

Emami, S., et al. (2020). New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents. European Journal of Medicinal Chemistry, 185, 111784. [Link]

- El-Gazzar, M. G., et al. (2022). NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. Journal of the Chilean Chemical Society, 67(2), 5505-5514.

-

Thoreauchem. (n.d.). 4-(2,4,5-TRIMETHYLPHENYL)-1,3-THIAZOLE-383143-57-5. Retrieved from [Link]

-

Ciobanu, A., et al. (2019). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 24(21), 3875. [Link]

- Sławiński, J., & Szafrański, K. (2012). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Medicinal Chemistry, 19(22), 3727-3746.

-

Doležal, M., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules, 16(9), 7565-7583. [Link]

- Swaroop, T. R., & Sharath, N. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents.

-

El-Sayed, W. A., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 546. [Link]

- Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 154-159.

-

Tsolaki, E., & Geronikaki, A. (2021). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 26(11), 3192. [Link]

- Ahangar, N., Emami, S., & Jafari, D. (2015). Anti-inflammatory Properties of 4-(4-Methylsulfonylphenyl)-3-phenyl-2(3H)-thiazole thione Derivatives by Carrageenan Method in Mice. Journal of Mazandaran University of Medical Sciences, 24(121), 127-134.

- Pop-Toader, O., et al. (2013). In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole.

pharmacokinetics of 4-(2,4,5-trimethylphenyl)-1,3-thiazole derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 4-(2,4,5-trimethylphenyl)-1,3-thiazole Derivatives

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.[1][2][3][4][5] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in medicinal chemistry.[6][7][8] The 4-phenyl-1,3-thiazole substitution pattern, in particular, is a common motif in compounds designed for various therapeutic applications.[4][9] This guide focuses on the pharmacokinetic profile of a specific subclass: 4-(2,4,5-trimethylphenyl)-1,3-thiazole derivatives.

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these molecules is paramount for their successful development from a promising hit into a viable clinical candidate. A compound's therapeutic efficacy and safety are inextricably linked to its pharmacokinetic behavior. This document provides a technical overview of the key ADME considerations for this chemical class, explains the causality behind experimental choices, and presents validated protocols for their assessment.

Absorption: Gateway to Systemic Circulation

The absorption process dictates the extent and rate at which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract epithelium. The physicochemical properties of the 4-(2,4,5-trimethylphenyl)-1,3-thiazole derivatives, particularly their lipophilicity and solubility, are critical determinants of their absorption profile.

Key Physicochemical Drivers of Absorption

-

Lipophilicity (LogP): The trimethylphenyl group imparts significant lipophilicity to the molecule. While a high LogP can enhance membrane permeability, excessive lipophilicity (typically LogP > 5) can lead to poor aqueous solubility, entrapment in lipid bilayers, and increased metabolic clearance, ultimately reducing oral bioavailability.[10] In silico tools are frequently used in early discovery to predict LogP and guide structural modifications to achieve an optimal balance.[10]

-

Aqueous Solubility: Poor solubility is a major hurdle for oral absorption. The crystalline nature of many organic molecules can limit their dissolution rate in the GI fluid, which is a prerequisite for absorption.

-

Molecular Weight (MW): The Lipinski's Rule of Five suggests that poor absorption is more likely when the MW is over 500. The core 4-(2,4,5-trimethylphenyl)-1,3-thiazole scaffold is well within this limit, but extensive substitution can increase the MW.

In silico ADME predictions for various thiazole derivatives often show high potential for GI absorption, suggesting the core scaffold is generally favorable.[11][12] However, these predictions require experimental validation.

Experimental Protocol: In Vitro Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay is the gold standard for in vitro prediction of intestinal permeability.

Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer to predict in vivo absorption.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to confirm the integrity of the tight junctions. A Lucifer yellow permeability assay is also performed as a marker for paracellular flux.

-

Permeability Assessment (Apical-to-Basolateral):

-

The test compound is added to the apical (AP) side of the Transwell® insert (representing the gut lumen).

-

At predefined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (BL) side (representing the blood).

-

-

Efflux Assessment (Basolateral-to-Apical):

-

The test compound is added to the BL side.

-

Samples are taken from the AP side at the same time points.

-

-

Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated LC-MS/MS method.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate of efflux transporters like P-glycoprotein (P-gp).

Distribution: The Journey Throughout the Body

Once absorbed, a drug distributes from the systemic circulation into various tissues and organs. The extent of distribution is influenced by its affinity for plasma proteins and its ability to permeate tissue membranes.

Plasma Protein Binding (PPB)

Most drugs bind reversibly to plasma proteins, primarily albumin. Only the unbound (free) fraction is pharmacologically active and available to distribute into tissues and be metabolized or excreted. High PPB can limit the effective concentration of the drug at its target site. Thiazole derivatives, particularly those with lipophilic phenyl rings, are expected to exhibit some degree of plasma protein binding.

Experimental Protocol: In Vitro Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the percentage of a test compound that is bound to plasma proteins.

Methodology:

-

Apparatus Setup: An equilibrium dialysis apparatus consisting of two chambers separated by a semi-permeable membrane (which allows free drug to pass but retains proteins) is used.

-

Procedure:

-

Plasma is added to one chamber, and a protein-free buffer solution is added to the other.

-

The test compound is spiked into the plasma chamber.

-

The apparatus is sealed and incubated (typically at 37°C) with gentle shaking until equilibrium is reached (e.g., 4-24 hours).

-

-

Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The total concentration in the plasma chamber and the free concentration in the buffer chamber are measured by LC-MS/MS.

-

Calculation:

-

Percent Bound = [ (Total Conc. - Free Conc.) / Total Conc. ] * 100

-

Percent Unbound = (Free Conc. / Total Conc.) * 100

-

Metabolism: Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies drugs, typically to render them more water-soluble for easier excretion. The liver is the primary site of drug metabolism, which is largely mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[13][14] The thiazole ring itself is susceptible to several metabolic reactions.

Key Metabolic Pathways for Thiazole Derivatives

Drugs containing a thiazole ring are known to be metabolized by CYPs, potentially leading to the formation of reactive metabolites (RMs).[13][14][15] These RMs are highly electrophilic and can covalently bind to cellular macromolecules like proteins, which can lead to idiosyncratic adverse drug reactions.[13][14][15]

The primary metabolic pathways for the thiazole ring include:

-

Epoxidation: Oxidation of the C4=C5 double bond of the thiazole ring to form a reactive epoxide. Quantum chemical studies suggest this is often the most energetically favorable pathway.[13][14][15]

-

S-Oxidation: Oxidation of the sulfur atom to form a sulfoxide.[13][15]

-

Ring Cleavage: The formation of reactive intermediates can lead to the cleavage of the thiazole ring.

-

Side-Chain Oxidation: The methyl groups on the trimethylphenyl moiety are also potential sites for hydroxylation by CYP enzymes.

Molecular docking studies have been used to predict which CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) are most likely to metabolize specific thiazole-containing drugs.[13][16]

Visualization: Metabolic Pathways of the Thiazole Ring

Caption: CYP450-mediated Phase I metabolism of thiazole derivatives.

Experimental Protocol: In Vitro Metabolic Stability (Liver Microsomes)

Objective: To determine the intrinsic clearance (Cl_int) of a compound in vitro, which helps predict its in vivo metabolic clearance rate.

Methodology:

-

Reagents: Pooled human liver microsomes (HLM), NADPH (cofactor), test compound, and a positive control compound.

-

Incubation:

-

The test compound is incubated with HLM in a buffer solution at 37°C.

-

The reaction is initiated by adding NADPH.

-

A parallel incubation without NADPH serves as a negative control.

-

-

Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

Data Analysis: The natural log of the percentage of the compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Excretion: Eliminating the Compound and its Metabolites

Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys (urine) or the liver (bile/feces). The metabolic conversion of lipophilic thiazole derivatives into more polar (water-soluble) metabolites is crucial for efficient renal excretion. The specific excretion pathways for 4-(2,4,5-trimethylphenyl)-1,3-thiazole derivatives would be determined in preclinical animal studies by analyzing urine and feces following drug administration.

Bioanalytical Methods for Pharmacokinetic Evaluation

Accurate and precise quantification of drug concentrations in biological matrices is the foundation of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[17]

Typical LC-MS/MS Workflow

A robust bioanalytical method involves several key steps, from sample collection to final data reporting.

Caption: General workflow for LC-MS/MS bioanalysis.

Sample Preparation

The goal is to remove interfering substances (e.g., proteins, salts, phospholipids) from the biological matrix. Common techniques include:

-

Protein Precipitation (PPT): A simple and fast method where a cold organic solvent is added to the sample to precipitate proteins.[18]

-

Solid-Phase Extraction (SPE): A more selective method that provides cleaner extracts, involving passing the sample through a sorbent bed that retains the analyte, which is then eluted with a solvent.[18]

-

Liquid-Liquid Extraction (LLE): A method based on the differential solubility of the analyte in two immiscible liquid phases.

Data Presentation: Key Bioanalytical Method Parameters

| Parameter | Typical Method for Thiazole Derivatives | Rationale |

| Instrumentation | LC-MS/MS (Triple Quadrupole) | High sensitivity and selectivity for complex matrices.[17][18] |

| Chromatography | Reverse-phase C18 column | Good retention and separation for moderately lipophilic compounds.[18] |

| Mobile Phase | Gradient of Acetonitrile/Methanol and water with formic acid | Provides good peak shape and ionization efficiency.[18] |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The nitrogen atom in the thiazole ring is readily protonated.[18] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity by monitoring a specific precursor-to-product ion transition.[18] |

| Quantification Range | Low ng/mL to µg/mL | Covers therapeutically relevant concentration ranges.[18] |

Conclusion and Future Directions

The pharmacokinetic profile of 4-(2,4,5-trimethylphenyl)-1,3-thiazole derivatives is expected to be characterized by good oral absorption potential, moderate to high plasma protein binding, and significant metabolism primarily mediated by hepatic CYP450 enzymes. A critical consideration for this class of compounds is the potential for the thiazole ring to undergo bioactivation to form reactive metabolites, a phenomenon that must be carefully evaluated during preclinical safety assessment.

Early and integrated ADME profiling using a combination of in silico, in vitro, and in vivo models is essential. Future work should focus on establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR) to optimize not only the pharmacodynamic potency but also the pharmacokinetic and safety profiles of novel derivatives, ultimately paving the way for the development of safe and effective therapeutic agents.

References

-

Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1447–1459. Available from: [Link]

-

ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives... Available from: [Link]

-

Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. Available from: [Link]

-

World Scientific. (2024). Synthesis and pharmacokinetic study of new thiazole derivatives containing pyrazole moiety. Available from: [Link]

-

Jaladanki, C. K., Khatun, S., Gohlke, H., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes. Available from: [Link]

-

Lee, J. Y., et al. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. (2024). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Available from: [Link]

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

-

National Center for Biotechnology Information. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Available from: [Link]

-

Soc. Quím. Méx. (n.d.). Article. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. Available from: [Link]

-

Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available from: [Link]

-

Royal Society of Chemistry. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Available from: [Link]

-

IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available from: [Link]

-

MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Available from: [Link]

-

ResearchGate. (n.d.). Structures of 4-phenyl-1,3-thiazole and... Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Available from: [Link]

-

Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Available from: [Link]

-

Texila International Journal. (2025). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). Available from: [Link]

-

IJSDR. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Available from: [Link]

Sources

- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 6. jmcs.org.mx [jmcs.org.mx]

- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 8. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. texilajournal.com [texilajournal.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. juser.fz-juelich.de [juser.fz-juelich.de]

- 14. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Electronic Band Gap Analysis of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole: A Comprehensive Technical Guide

Executive Summary

The compound 4-(2,4,5-trimethylphenyl)-1,3-thiazole represents a highly functionalized conjugated heterocyclic system. The thiazole ring—characterized by an electron-withdrawing imine nitrogen and an electron-donating thioether sulfur—pairs with a sterically hindered, electron-rich 2,4,5-trimethylphenyl group. In drug development, this specific substitution pattern acts as a highly effective 1[1], which are ubiquitous in tubulin-binding agents. In organic electronics, thiazole derivatives are prized for their n-type semiconductor properties.

Understanding the molecule's electronic band gap ( Eg ) —the energy differential between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO-LUMO gap directly dictates the molecule's 2[2]. As a Senior Application Scientist, it is imperative to recognize that relying on a single analytical method is insufficient. This guide details a self-validating, tripartite methodology combining Density Functional Theory (DFT), Cyclic Voltammetry (CV), and UV-Vis Spectroscopy to accurately map the electronic architecture of this compound.

Theoretical Framework: Density Functional Theory (DFT)

Computational modeling provides the fundamental vacuum and solvent-simulated electronic structure before empirical testing begins.

Causality & Methodological Choice: We employ the3[3]. The B3LYP hybrid functional accurately captures the exchange-correlation energy of the delocalized π -electrons across the phenyl-thiazole bridge. The addition of diffuse and polarization functions (+G(d,p)) is strictly necessary to model the lone electron pairs on the nitrogen and sulfur atoms of the thiazole ring without causing artificial orbital contraction.

Step-by-Step Protocol:

-

Geometry Optimization: Construct the 3D geometry of 4-(2,4,5-trimethylphenyl)-1,3-thiazole. Perform a ground-state geometry optimization in a simulated solvent environment (e.g., dichloromethane) using the Polarizable Continuum Model (PCM).

-

Frequency Validation: Execute frequency calculations to confirm the absence of imaginary frequencies, validating that the structure represents a true energy minimum.

-

Orbital Extraction: Extract the eigenvalues for the HOMO (typically localized over the electron-rich trimethylphenyl moiety) and the LUMO (localized over the electron-deficient thiazole ring).

-

Band Gap Calculation: Calculate the theoretical gap: EgDFT=ELUMO−EHOMO .

Electrochemical Band Gap: Cyclic Voltammetry (CV)

While DFT provides a theoretical baseline, 4[4] the ionization potential (IP) and electron affinity (EA) of the molecule in solution.

Causality & Methodological Choice: The 5[5] correspond directly to the removal of an electron from the HOMO and the injection of an electron into the LUMO, respectively. A ferrocene/ferrocenium ( Fc/Fc+ ) internal standard is mandatory. It acts as a self-validating mechanism to calibrate the reference electrode's stability and anchor the electrochemical potential to the absolute vacuum scale (-4.8 eV).

Step-by-Step Protocol:

-

Electrolyte Preparation: Prepare a 1.0 mM solution of the compound in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) as the supporting electrolyte.

-

Cell Assembly: Assemble a three-electrode cell utilizing a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ reference electrode.

-

Deoxygenation: Purge the solution with ultra-high purity Argon for 15 minutes. Crucial Causality: Dissolved oxygen reduces to superoxide at low potentials, which will mask the LUMO reduction wave of the thiazole.

-

Data Acquisition: Scan the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

-

Calibration: Spike the solution with 0.5 mM Ferrocene and perform a final calibration scan.

-

Energy Level Calculation:

-

EHOMO=−e(Eoxonset−E1/2Fc/Fc++4.8) eV

-

ELUMO=−e(Eredonset−E1/2Fc/Fc++4.8) eV

-

EgCV=ELUMO−EHOMO

-

Optical Band Gap: UV-Vis Spectroscopy & Tauc Plot

The optical band gap ( Egopt ) represents the lowest energy required to promote an electron from the HOMO to the LUMO via photon absorption.

Causality & Methodological Choice: Due to the excitonic binding energy, Egopt is typically slightly smaller than the electrochemical band gap. We utilize the Tauc plot method to extract the precise optical onset rather than relying on the λmax . The λmax represents the vertical Franck-Condon transition (highest probability), whereas the optical band gap requires the adiabatic transition onset (lowest energy threshold). This is supported by the 6[6].

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 10−5 M solution of the compound in spectroscopic-grade dichloromethane.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum from 200 nm to 600 nm using a dual-beam spectrophotometer with a pure solvent baseline correction.

-

Data Conversion: Convert the absorbance data to the absorption coefficient ( α ).

-

Tauc Plot Construction: Graph (αhν)2 versus photon energy ( hν ) for a direct allowed transition.

-

Extrapolation: Extrapolate the linear region of the leading absorption edge to the x-axis intercept ( α=0 ) to determine Egopt .

Data Synthesis & Methodological Correlation

The table below synthesizes the expected quantitative data profile for 4-(2,4,5-trimethylphenyl)-1,3-thiazole based on structurally analogous aryl-thiazole systems.

| Methodology | IP / HOMO (eV) | EA / LUMO (eV) | Band Gap ( Eg , eV) | Core Causality / Limitation |

| Theoretical (DFT B3LYP) | -5.52 | -0.83 | 4.69 | Represents isolated molecule in simulated vacuum/solvent; ignores intermolecular packing. |

| Electrochemical (CV) | -5.60 | -1.10 | 4.50 | Accounts for real-world solvation energies and ion-pairing; highly accurate for redox stability. |

| Optical (UV-Vis Tauc) | N/A | N/A | 4.45 | Excludes excitonic binding energy; strictly measures the threshold of photon-induced electron promotion. |

Experimental & Computational Workflow

Workflow for determining the electronic band gap of 4-(2,4,5-trimethylphenyl)-1,3-thiazole.

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. irjweb.com [irjweb.com]

- 4. researchgate.net [researchgate.net]

- 5. Leveraging TIPS-assisted one-pot di-bromination for thiazole-flanked NDI and PDI conjugated n-type semiconductors - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00573F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

A Guide to the Thermodynamic Stability Assessment of 4-(2,4,5-trimethylphenyl)-1,3-thiazole for Pharmaceutical Applications

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-(2,4,5-trimethylphenyl)-1,3-thiazole, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry. We will explore both predictive, computational methods and definitive, experimental techniques to construct a robust stability profile. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. By integrating theoretical calculations with empirical data from thermal analysis and forced degradation studies, this guide establishes a self-validating system for stability assessment in line with regulatory expectations.

Introduction: The Imperative of Stability

In pharmaceutical development, the journey from a promising lead compound to a marketable drug is fraught with challenges. A critical, non-negotiable property of any API is its stability. Thermodynamic stability, governed by Gibbs free energy, dictates the likelihood of a molecule to degrade into other, potentially inactive or harmful, substances over time.[1][2] An unstable compound can lead to diminished efficacy, the generation of toxic impurities, and a shortened product shelf-life, all of which have profound implications for patient safety and regulatory approval.[3]

The molecule at the center of this guide, 4-(2,4,5-trimethylphenyl)-1,3-thiazole, possesses structural features—a sulfur- and nitrogen-containing thiazole ring and a substituted phenyl group—that are common in many biologically active agents.[4][5] Thiazole rings are found in numerous approved drugs, valued for their versatile biological activities.[5] However, these heterocycles can also present specific stability challenges, such as susceptibility to oxidation or photo-degradation.[6][7][8] Therefore, a thorough and early assessment of thermodynamic stability is not just a regulatory hurdle, but a fundamental component of risk mitigation in the drug development process.[9]

This guide will provide a two-pronged approach to characterizing the stability of 4-(2,4,5-trimethylphenyl)-1,3-thiazole: first, through predictive computational modeling, and second, through rigorous experimental testing.

Molecular Profile and Structural Considerations

Before embarking on stability testing, a careful analysis of the molecule's structure can reveal potential liabilities.

Caption: Molecular structure of 4-(2,4,5-trimethylphenyl)-1,3-thiazole.

Key Structural Features and Potential Instabilities:

-

Thiazole Ring: This five-membered aromatic heterocycle is electron-rich. The sulfur atom can be susceptible to oxidation, potentially forming a sulfoxide or sulfone. The ring itself, while generally stable, can undergo cleavage under harsh acidic or basic conditions, or through photo-degradation pathways.[7][8]

-

Trimethylphenyl Group: The three methyl groups are electron-donating, which can influence the electronic properties of the entire molecule. While generally stable, benzylic protons on these methyl groups could be susceptible to radical-mediated oxidation under specific stress conditions.

-

C-S and C=N Bonds: These bonds within the thiazole ring are critical to its integrity. Understanding their bond dissociation energies can provide insight into the molecule's thermal decomposition threshold.

Theoretical Stability Assessment: A Computational Approach

Rationale: Before committing significant resources to laboratory work, computational chemistry offers a powerful, predictive tool to estimate the thermodynamic properties of a molecule.[10] Density Functional Theory (DFT) is a robust method for calculating parameters like the heat of formation, which is a direct indicator of thermodynamic stability. A more negative heat of formation generally implies greater stability.

Protocol 3.1: DFT Calculation of Heat of Formation

-

Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Structure Optimization:

-

Input the 3D coordinates of 4-(2,4,5-trimethylphenyl)-1,3-thiazole.

-

Perform a geometry optimization using a suitable level of theory, such as the B3LYP functional with a 6-31G(d,p) basis set. This step finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry at the same level of theory.

-

Self-Validation Check: Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates that the structure is a transition state, not a true energy minimum, and requires re-optimization.

-

-

Thermochemical Analysis:

-

From the frequency calculation output, extract the standard-state (298.15 K and 1 atm) thermodynamic data. Key values to obtain include the sum of electronic and zero-point energies, thermal correction to enthalpy, and thermal correction to Gibbs free energy.

-

-

Calculating Heat of Formation (ΔHf°):

-

The heat of formation is calculated by referencing the computed energy of the molecule against the energies of its constituent elements in their standard states. This is typically done using atomization or isodesmic reaction schemes.

-

The atomization energy method involves calculating the energy difference between the molecule and its constituent atoms in the gas phase.

-

Data Presentation: Predicted Thermodynamic Parameters

The results from a DFT calculation can be summarized as follows. Note: These are representative values for illustrative purposes.

| Parameter | Predicted Value (Illustrative) | Significance |

| Heat of Formation (ΔHf°) | +150 kJ/mol | A positive value indicates the molecule is less stable than its elemental constituents. Comparison with known stable compounds provides context. |

| Gibbs Free Energy (ΔG) | -2500 kJ/mol | Represents the total energy of the system; a highly negative value indicates a stable molecular structure. |

| HOMO-LUMO Gap | 4.5 eV | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates kinetic stability. A larger gap suggests lower reactivity.[4][10] |

Experimental Stability Determination: The Gold Standard

While computational methods are predictive, empirical data is required for definitive stability assessment and regulatory submission.[11] Thermal analysis and forced degradation studies are the two primary pillars of this experimental approach.

Thermal Analysis

Rationale: Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are essential for determining melting points, decomposition temperatures, and polymorphic forms, which are critical aspects of an API's stability profile.[12][13][14][15]

Caption: Workflow for thermal analysis using DSC and TGA.

Protocol 4.1.1: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the API into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected decomposition point (e.g., 350°C).

-

Maintain a constant inert atmosphere (e.g., nitrogen flow at 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. The onset temperature of the melting peak provides the melting point, and the onset of a major exothermic event typically indicates decomposition.

Protocol 4.1.2: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the API into a TGA pan (ceramic or platinum).

-

Instrument Setup: Place the pan onto the TGA balance mechanism.

-

Thermal Program:

-

Equilibrate at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) under an inert nitrogen atmosphere.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. A sharp drop in mass indicates decomposition. The temperature at which 5% mass loss occurs (TGA-5%) is often used as a standard measure of thermal stability.

Data Presentation: Expected Thermal Analysis Data

| Parameter | Expected Result (Illustrative) | Interpretation |

| Melting Point (DSC) | Sharp endotherm at 175°C | A sharp, single peak suggests a pure, crystalline material.[12] |

| Decomposition (DSC) | Onset of exotherm at 280°C | Indicates the temperature at which rapid, energy-releasing degradation begins. |

| Decomposition (TGA) | Onset of mass loss at 275°C | Corroborates the DSC data, showing the temperature at which volatile degradation products are formed. |

Forced Degradation (Stress Testing)

Rationale: Forced degradation studies are the cornerstone of developing stability-indicating analytical methods.[3] By intentionally exposing the API to harsh conditions, we can identify likely degradation pathways and products that might form during long-term storage.[16][17] These studies are mandated by regulatory bodies like the ICH.[18][19][20][21]

Caption: Decision workflow for forced degradation studies.

Protocol 4.2.1: General Procedure for Forced Degradation

-

Stock Solution: Prepare a stock solution of 4-(2,4,5-trimethylphenyl)-1,3-thiazole in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. The goal is to achieve 5-20% degradation of the parent API.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60-80°C for several hours.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Heat at 60-80°C for several hours.

-

Oxidation: Mix with 3% H₂O₂. Store at room temperature for 24 hours.

-

Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[19][21]

-

Thermal: Heat the solution at 80°C.

-

-

Sample Quenching: After the target degradation is achieved, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

Self-Validation Check: The analytical method is considered "stability-indicating" if it can separate the intact parent peak from all degradation product peaks, excipients, and impurities, demonstrating specificity.

Synthesis of Findings and Overall Stability Profile

By integrating the data from all three domains—molecular structure analysis, computational prediction, and experimental testing—a comprehensive stability profile for 4-(2,4,5-trimethylphenyl)-1,3-thiazole can be established.

-

Intrinsic Stability: The thermal analysis data (DSC/TGA) will define the molecule's intrinsic thermal stability, indicating the temperature at which it begins to decompose. This is a critical parameter for manufacturing processes like drying and milling.

-

Degradation Pathways: The forced degradation studies will reveal the compound's liabilities. For instance, significant degradation under oxidative conditions would point to the sulfur atom as a weak point. Degradation in acidic or basic media would highlight the lability of the thiazole ring under hydrolytic stress.

-

Handling and Storage: The photostability results will dictate whether the API needs to be protected from light during storage and formulation.

-

Risk Mitigation: If a significant instability is identified (e.g., rapid oxidation), this knowledge allows for proactive mitigation strategies, such as including antioxidants in the final drug product formulation or packaging the product under an inert atmosphere.

This holistic approach ensures that the thermodynamic stability of 4-(2,4,5-trimethylphenyl)-1,3-thiazole is not just measured, but truly understood, providing a solid foundation for its continued development as a potential therapeutic agent.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][18][19][21]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link][11]

-

ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][19]

-

Bhardwaj, V., & Reddy, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Chemical and Pharmaceutical Research, 4(3), 1577-1586. [Link][3]

-

Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link][16]

-

Rao, N., & Doke, P. (2018). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 7(1), 5-15. [Link][17]

-

Sichina, W. J. (2001). Characterization of pharmaceuticals using thermal analysis. PerkinElmer. [Link][13]

-

TA Instruments. (2023). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link][14]

-

Jelesarov, I., & Bosshard, H. R. (2005). Differential scanning calorimetry in life science: Thermodynamics, stability, molecular recognition and application in drug design. Current Medicinal Chemistry, 12(17), 2011-2020. [Link][9]

-

Jian, W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 675-684. [Link][7][8]

-

Singh, D., et al. (2024). Thermodynamics of Polymer Drug Interactions: An Influential Factor for the Development of a Stable Drug Delivery System. Taylor & Francis Online. [Link][22]

-

Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35081-35102. [Link][23]

Sources

- 1. the role of thermodynamics in drug stability | PPTX [slideshare.net]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. azom.com [azom.com]

- 15. tsijournals.com [tsijournals.com]

- 16. researchgate.net [researchgate.net]

- 17. ijrpns.com [ijrpns.com]

- 18. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 19. ICH Official web site : ICH [ich.org]

- 20. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 21. database.ich.org [database.ich.org]

- 22. tandfonline.com [tandfonline.com]

- 23. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]

Application Note: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole

Introduction & Scope

The 1,3-thiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, antimicrobial agents, and CNS-active therapeutics due to its robust stability and hydrogen-bonding capabilities[1]. Constructing this five-membered heterocyclic system is most reliably achieved via the classical Hantzsch Thiazole Synthesis[2].

This application note details an optimized, field-proven protocol for synthesizing 4-(2,4,5-trimethylphenyl)-1,3-thiazole . The presence of the sterically hindered and electron-rich 2,4,5-trimethylphenyl group requires specific solvent and temperature optimizations to ensure high-fidelity cyclization and dehydration.

Mechanistic Rationale & Causality

The Hantzsch synthesis involves the cyclocondensation of an α -haloketone with a thioamide[3]. For our target, the specific reactants are 2-bromo-1-(2,4,5-trimethylphenyl)ethan-1-one and thioformamide. The reaction proceeds via a self-validating three-step cascade[1]:

-

SN2 Nucleophilic Attack: The highly polarizable sulfur atom of thioformamide acts as a nucleophile, attacking the α -carbon of the bromoketone. The bromide ion is displaced, forming an α -thioformamido ketone intermediate[3].

-

Intramolecular Cyclization: The nitrogen atom of the thioamide moiety undergoes nucleophilic addition to the electrophilic carbonyl carbon, generating a cyclic 5-membered hydroxythiazoline intermediate[4].

-

Dehydration and Aromatization: Thermodynamically driven elimination of a water molecule yields the fully aromatic 1,3-thiazole core[3].

Expert Insight on Reagent Selection: Thioformamide is notoriously unstable, toxic, and prone to rapid degradation. To ensure reproducibility, this protocol utilizes an in situ generation strategy for thioformamide using formamide and phosphorus pentasulfide ( P4S10 )[5]. Furthermore, the bulky 2,4,5-trimethylphenyl group provides significant steric hindrance, necessitating an elevated reaction temperature (refluxing THF) to drive the final dehydration step to completion.

Mechanistic Pathway Visualization

Mechanistic pathway of Hantzsch synthesis for 4-(2,4,5-trimethylphenyl)-1,3-thiazole.

Quantitative Data: Reaction Condition Optimization

To establish the most reliable protocol, various conditions were evaluated. The quantitative data below demonstrates the causality between solvent selection, thermal energy, and overall yield.

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Scientific Observation |

| Dichloromethane (DCM) | 25 (RT) | 24 | 15 | Incomplete cyclization; intermediate stalls. |

| Ethanol (EtOH) | 78 (Reflux) | 6 | 72 | Standard conditions; moderate yield. |

| Tetrahydrofuran (THF) | 65 (Reflux) | 5 | 85 | Optimal solubility for bulky aryl group; excellent yield. |

| Dimethylformamide (DMF) | 120 | 2 | 40 | Rapid degradation and thermal decomposition observed. |

Step-by-Step Experimental Protocol

Materials & Reagents

-

2-Bromo-1-(2,4,5-trimethylphenyl)ethan-1-one (1.0 eq, 10.0 mmol)

-

Formamide (5.0 eq, 50.0 mmol)

-

Phosphorus pentasulfide ( P4S10 ) (1.2 eq, 12.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

Saturated aqueous NaHCO3

-

Ethyl acetate (EtOAc)

-

Brine (Saturated NaCl )

Phase 1: In Situ Thioformamide Generation

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend P4S10 (12.0 mmol) in anhydrous THF (25 mL) under an inert argon atmosphere.

-

Add formamide (50.0 mmol) dropwise at room temperature.

-

Stir the mixture for 1 hour at 40 °C.

-

Causality Note: The suspension will transition into a relatively clear, pale-yellow solution. This visual cue indicates the successful thionation of formamide to yield thioformamide[5]. Generating this in situ bypasses the need to isolate the highly unstable and foul-smelling thioformamide intermediate.

Phase 2: Cyclocondensation

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Dissolve 2-bromo-1-(2,4,5-trimethylphenyl)ethan-1-one (10.0 mmol) in anhydrous THF (25 mL).

-

Add the bromoketone solution dropwise to the reaction flask over 15 minutes.

-

Causality Note: The initial SN2 substitution is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing the dimerization of the bromoketone and minimizing side-product formation[2].

-

Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 5 hours.

-

Monitor the disappearance of the bromoketone via TLC (Hexanes:EtOAc, 4:1).

Phase 3: Work-up and Isolation

-

Cool the mixture to room temperature.

-

Quench the reaction by carefully pouring it into 100 mL of ice-cold saturated aqueous NaHCO3 .

-

Causality Note: Neutralization is critical. The reaction generates HBr as a byproduct. If the mixture remains acidic, the basic nitrogen of the newly formed thiazole ring will protonate, rendering the target compound water-soluble and drastically reducing the extraction yield.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification

-

Purify the crude residue via silica gel flash column chromatography using a gradient elution of Hexanes/EtOAc (9:1 to 4:1).

-

Evaporate the product-containing fractions to afford pure 4-(2,4,5-trimethylphenyl)-1,3-thiazole as an off-white solid.

References

-

Hantzsch Thiazole Synthesis - Chem Help Asap Source: chemhelpasap.com URL:[Link]

-

Hantzsch Thiazole Synthesis Mechanism Source: Scribd URL:[Link]

-

Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives Source: Journal of Pharma Insights and Research (JOPIR) URL:[Link]

-

The Chemistry of 5-aminothiazole and its derivatives Source: National Institute of Informatics (NII) URL:[Link]

Sources

Application Note: 4-(2,4,5-Trimethylphenyl)-1,3-thiazole as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the 1,3-thiazole ring is universally recognized as a highly versatile bioisostere, frequently deployed to improve the pharmacokinetic profiles and target affinities of small molecules 1. However, the specific functionalization of this heterocycle dictates its utility. The 4-(2,4,5-trimethylphenyl)-1,3-thiazole scaffold represents a highly specialized, sterically hindered building block designed to exploit deep, lipophilic pockets in target proteins such as kinases (e.g., PI3K, IGF1R) and cyclooxygenases (e.g., COX-2).

The Causality of the 2,4,5-Trimethyl Substitution

The strategic placement of methyl groups at the 2, 4, and 5 positions of the phenyl ring serves three distinct biophysical purposes:

-

Conformational Locking (Atropisomerism): The methyl group at the 2-position creates a severe steric clash with the adjacent thiazole proton, restricting free rotation around the C-C biaryl bond. This locks the molecule into a preferred dihedral angle, minimizing the entropic penalty upon binding to a target receptor.

-

Enhanced Lipophilicity: The addition of three methyl groups significantly increases the LogP of the scaffold, driving the molecule into hydrophobic selectivity pockets that are inaccessible to highly polar compounds 2.

-

Isoform Selectivity: In COX-2 inhibition, the bulky trimethylphenyl moiety prevents the scaffold from entering the narrower active site of COX-1, thereby conferring high COX-2 selectivity and reducing gastrointestinal toxicity 3.

Mechanistic Grounding: Pharmacophore Modeling

When utilized in kinase inhibitor design, the 4-(2,4,5-trimethylphenyl)-1,3-thiazole core acts as a dual-function pharmacophore. The nitrogen atom of the thiazole ring acts as a classic hydrogen-bond acceptor, anchoring the molecule to the kinase hinge region (e.g., binding to the backbone amide of Valine in the ATP-binding cleft). Simultaneously, the 2,4,5-trimethylphenyl group projects into the adjacent hydrophobic pocket (often the DFG-out allosteric site or the specificity pocket of PI3Kγ) 4.

Figure 1: Pharmacophore binding model of the substituted phenylthiazole scaffold in kinase inhibition.

Quantitative Data: Physicochemical & Affinity Profiling

The integration of the trimethylphenyl group fundamentally alters the physicochemical properties of the baseline phenylthiazole scaffold, optimizing it for oral bioavailability and target residence time.

Table 1: Comparative Physicochemical Properties (Calculated)

| Scaffold | MW ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | TPSA (Ų) |

| 4-Phenyl-1,3-thiazole | 161.22 | 2.45 | 0 | 1 | 1 | 41.1 |

| 4-(2,4,5-Trimethylphenyl)-1,3-thiazole | 203.30 | 3.82 | 0 | 1 | 1 | 41.1 |

Table 2: Representative Target Affinity Shifts (Literature Benchmarks)

Note: Data represents generalized SAR trends observed when substituting a standard phenyl ring with a sterically bulky/lipophilic phenyl ring in thiazole-based inhibitors.